molecular formula C17H21Cl2N3O2S B2524764 (5-Chloro-2-methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1217180-26-1

(5-Chloro-2-methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2524764
CAS No.: 1217180-26-1
M. Wt: 402.33
InChI Key: UKWMZINORMZWPZ-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride: . This compound features a chloro-substituted methoxyphenyl group and a piperazine ring linked to a methylthiazolyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as the methoxyphenyl and thiazolyl moieties. These are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Friedel-Crafts Acylation: : To introduce the acyl group onto the aromatic ring.

  • Nucleophilic Substitution: : To attach the piperazine ring to the acyl group.

  • Reduction and Halogenation: : To introduce the chloro and methoxy groups at the appropriate positions on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : To introduce or modify functional groups on the aromatic ring.

  • Reduction: : To reduce nitro groups or other oxidized functionalities.

  • Substitution: : To replace hydrogen atoms with other substituents on the aromatic ring or piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents such as chlorinating agents (e.g., thionyl chloride, SOCl₂) and nucleophiles (e.g., amines, alcohols) are used.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups or substituents on the aromatic and piperazine rings.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antitumor properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the chloro-substituted methoxyphenyl group and the piperazine ring linked to a methylthiazolyl moiety. Similar compounds may include other thiazole derivatives or piperazine-based molecules, but the presence of the methoxy and chloro groups sets it apart.

List of Similar Compounds

  • Thiazole derivatives: : Compounds containing the thiazole ring with various substituents.

  • Piperazine-based molecules: : Compounds featuring the piperazine ring in their structure.

  • Indole derivatives: : Compounds with the indole nucleus, which may have similar biological activities.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S.ClH/c1-12-11-24-16(19-12)10-20-5-7-21(8-6-20)17(22)14-9-13(18)3-4-15(14)23-2;/h3-4,9,11H,5-8,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWMZINORMZWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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